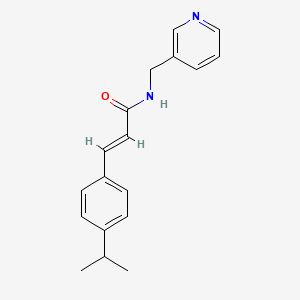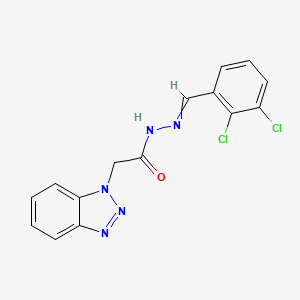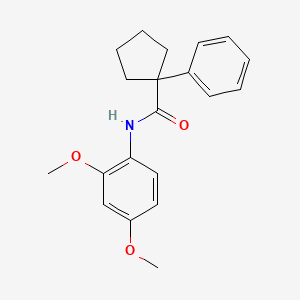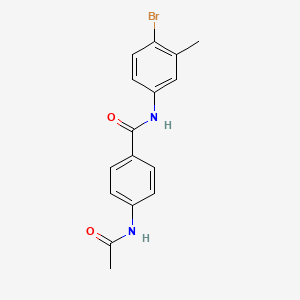![molecular formula C14H17N9O3S2 B5761246 2-({7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL}SULFANYL)-N-(4-{[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]SULFONYL}PHENYL)ACETAMIDE](/img/structure/B5761246.png)
2-({7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL}SULFANYL)-N-(4-{[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]SULFONYL}PHENYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL}SULFANYL)-N-(4-{[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a triazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL}SULFANYL)-N-(4-{[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the triazole ring system. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-({7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL}SULFANYL)-N-(4-{[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]SULFONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed: The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions .
Scientific Research Applications
2-({7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL}SULFANYL)-N-(4-{[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]SULFONYL}PHENYL)ACETAMIDE has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Mechanism of Action
The mechanism of action of 2-({7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL}SULFANYL)-N-(4-{[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other triazole-based molecules such as 3,6,7-triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (TATOT) and 3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole .
Uniqueness: What sets 2-({7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL}SULFANYL)-N-(4-{[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]SULFONYL}PHENYL)ACETAMIDE apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic use .
Properties
IUPAC Name |
2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-[4-[(E)-dimethylaminomethylideneamino]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N9O3S2/c1-21(2)9-17-28(25,26)11-5-3-10(4-6-11)18-12(24)7-27-14-20-19-13-22(15)8-16-23(13)14/h3-6,8-9H,7,15H2,1-2H3,(H,18,24)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRWNZXVNQXOMJ-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=CN3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/S(=O)(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=CN3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N9O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methylphenyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5761182.png)
![1-[2-(4-morpholinyl)-2-oxoethyl]-3-(2-nitrovinyl)-1H-indole](/img/structure/B5761191.png)

![1-(2-Methoxyphenyl)-4-[(2-methylphenyl)methyl]piperazine](/img/structure/B5761207.png)
![4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide](/img/structure/B5761208.png)
![N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]propanamide](/img/structure/B5761226.png)
![2-AMINO-1-[(2-METHOXYPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROLE-3-CARBONITRILE](/img/structure/B5761234.png)




![1-[3-(4-bromophenyl)acryloyl]azepane](/img/structure/B5761275.png)
![1-[2-[(6-Ethyl-4-methylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl]ethanone](/img/structure/B5761282.png)
